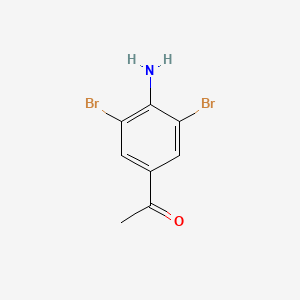

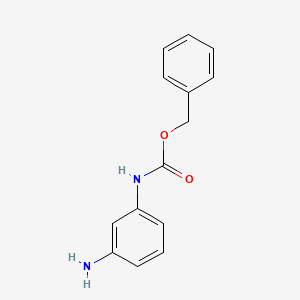

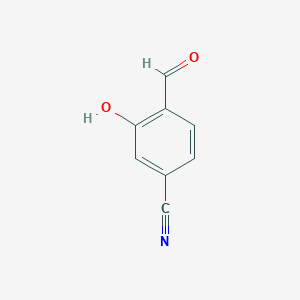

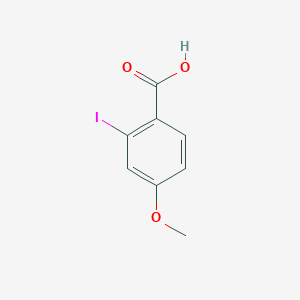

(3-Amino-phenyl)-carbamic acid benzyl ester

説明

(3-Amino-phenyl)-carbamic acid benzyl ester, also known as Benzylcarbamate, is an organic compound with a wide range of applications in the pharmaceutical, agricultural, and biotechnological industries. It is a versatile compound that has been used for many years in the synthesis of various compounds, and it has recently been gaining attention for its potential applications in the development of new drugs and therapies.

科学的研究の応用

Sensing Applications

(3-Amino-phenyl)-carbamic acid benzyl ester: can be utilized in the development of sensing materials . The compound’s interaction with diols and strong Lewis bases, such as fluoride or cyanide anions, makes it suitable for various sensing applications. These can range from homogeneous assays to heterogeneous detection , either at the interface of the sensing material or within the bulk sample .

Protein Manipulation and Modification

Another significant application is in protein manipulation and modification . The compound can be used to modify proteins, which is essential for understanding protein function and interaction, and for developing new therapeutic strategies .

Separation Technologies

In separation technologies, (3-Amino-phenyl)-carbamic acid benzyl ester can be employed to facilitate the separation of biomolecules , such as proteins and nucleic acids. This is particularly useful in analytical chemistry and biotechnology for purifying compounds and preparing samples for further analysis .

Therapeutic Development

The compound’s ability to interact with various biological molecules opens up possibilities for therapeutic development . It could be used to create new drugs or drug delivery systems that target specific cells or tissues .

Electrophoresis of Glycated Molecules

It can also be used in the electrophoresis of glycated molecules , which is a technique used to separate and analyze blood sugar levels and glycohemoglobin, providing valuable information for diabetes research and management .

Analytical Methods

(3-Amino-phenyl)-carbamic acid benzyl ester: can be a building block for microparticles used in analytical methods. These microparticles can enhance the detection and measurement of various substances, improving the sensitivity and specificity of analytical techniques .

Controlled Release Systems

Finally, the compound can be incorporated into polymers for the controlled release of insulin . This application is particularly promising for diabetes treatment, as it could lead to more effective and responsive insulin delivery systems .

特性

IUPAC Name |

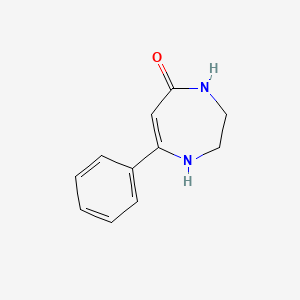

benzyl N-(3-aminophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKFFMWGFFEDEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Amino-phenyl)-carbamic acid benzyl ester | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde](/img/structure/B1338057.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride](/img/structure/B1338069.png)